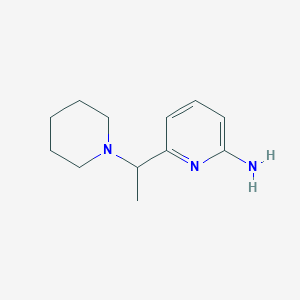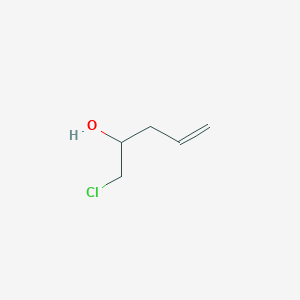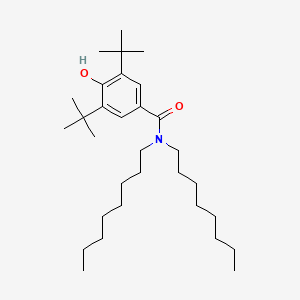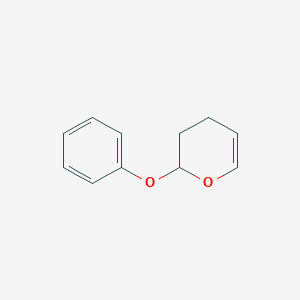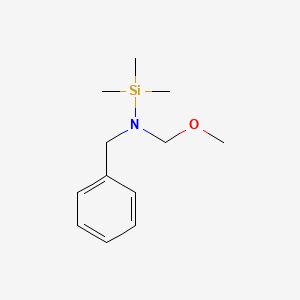
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
Uniqueness
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .
Propiedades
Fórmula molecular |
C12H21NOSi |
|---|---|
Peso molecular |
223.39 g/mol |
Nombre IUPAC |
N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
RULHSLKSRFNQJO-UHFFFAOYSA-N |
SMILES canónico |
COCN(CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


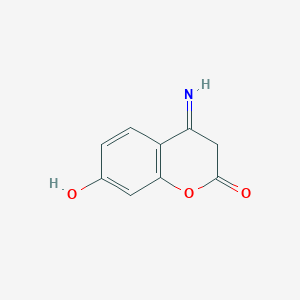
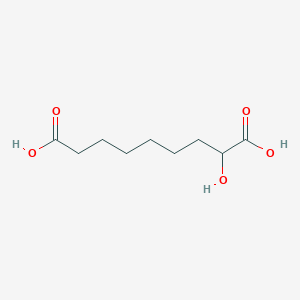

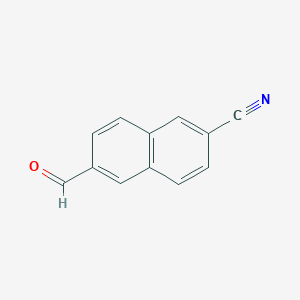
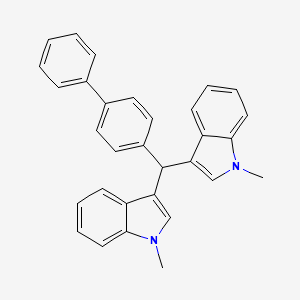
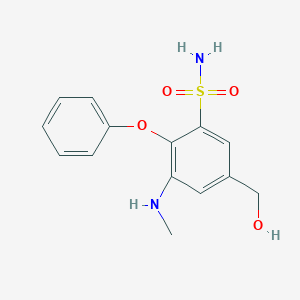
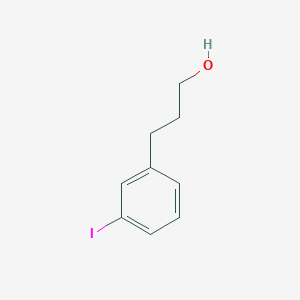
![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)
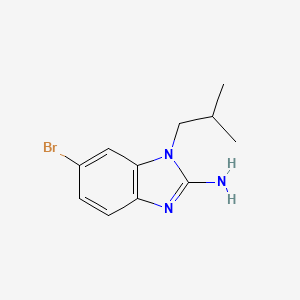
![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)
